molecular formula C12H10N2O4 B8618050 1-Benzyl-4-hydroxy-3-nitropyridin-2(1H)-one CAS No. 921214-23-5

1-Benzyl-4-hydroxy-3-nitropyridin-2(1H)-one

Cat. No. B8618050
M. Wt: 246.22 g/mol
InChI Key: WFTSPEFHJIIHCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07169926B1

Procedure details

A suspension of 1-benzyl-4-hydroxy-3-nitro-1H-pyridine-2-one (3.30 g, 13.4 mmol) in POCl3 (30.8 g, 201 mmol) was heated at for 1 h. After cooling to room temperature, the solvent was evaporated under reduced pressure, and water was carefully added to the chilled residue. The mixture was neutralized with 2 N NaOH, extracted with CHCl3, washed with brine, dried with MgSO4, and concentrated under reduced pressure. The resulting solid was rinsed with Et2O to give 1-benzyl-4-chloro-3-nitro-1H-pyridin-2-one (1.31 g, 37% yield). 1H-NMR (CDCl3): δ 7.36 (m, 6H), 6.29 (d, 1H, J=7.6 Hz), 5.16 (s, 2H). MS: calculated for C12H9ClN2O3+H 265.0; found: 265.1.
Quantity
3.3 g
Type
reactant
Reaction Step One
Name
Quantity
30.8 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[CH:13]=[CH:12][C:11](O)=[C:10]([N+:15]([O-:17])=[O:16])[C:9]1=[O:18])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.O=P(Cl)(Cl)[Cl:21]>>[CH2:1]([N:8]1[CH:13]=[CH:12][C:11]([Cl:21])=[C:10]([N+:15]([O-:17])=[O:16])[C:9]1=[O:18])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
3.3 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1C(C(=C(C=C1)O)[N+](=O)[O-])=O
Name
Quantity
30.8 g
Type
reactant
Smiles
O=P(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated at for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure, and water
ADDITION
Type
ADDITION
Details
was carefully added to the chilled residue
EXTRACTION
Type
EXTRACTION
Details
extracted with CHCl3
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
WASH
Type
WASH
Details
The resulting solid was rinsed with Et2O

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1C(C(=C(C=C1)Cl)[N+](=O)[O-])=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.31 g
YIELD: PERCENTYIELD 37%
YIELD: CALCULATEDPERCENTYIELD 36.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.